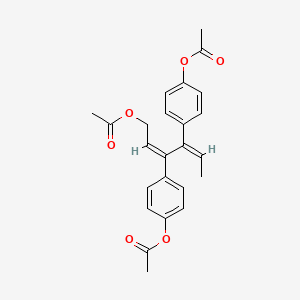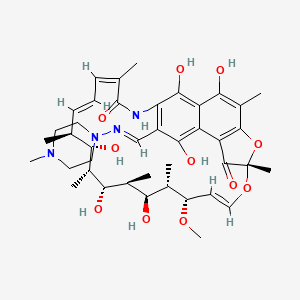
Desacetylrifampicin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Desacetylrifampicin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Biotransformation von Antibiotika und die Entwicklung neuer Medikamentenkandidaten zu untersuchen.
Biologie: Wird verwendet, um die Stoffwechselwege von Rifampicin und seine Auswirkungen auf den mikrobiellen Widerstand zu untersuchen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Verteilung, den Metabolismus und die Ausscheidung von Rifampicin und seinen Metaboliten zu verstehen.
Industrie: Wird bei der Entwicklung von kostengünstigen und nachhaltigen Produktionsmethoden für Antibiotika verwendet
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die DNA-abhängige RNA-Polymerase in Mycobacterium tuberculosis hemmt. Es bindet an die Beta-Untereinheit dieses Enzyms und unterdrückt so die RNA-Synthese. Diese Hemmung verhindert die Replikation der Bakterien und führt letztendlich zu ihrem Tod .
Ähnliche Verbindungen:
Rifampicin: Die Stammverbindung, von der this compound abgeleitet ist.
Rifampicin-Chinon: Eine oxidierte Form von Rifampicin.
3-Formyl-Rifampicin: Ein Abbauprodukt von Rifampicin.
Vergleich: this compound ist einzigartig in seiner Bildung durch enzymatische Deacetylierung und behält eine signifikante antimikrobielle Aktivität. Im Gegensatz zu Rifampicin-Chinon und 3-Formyl-Rifampicin ist this compound ein wichtiger aktiver Metabolit mit einer genau definierten Rolle in der Pharmakokinetik von Rifampicin .
Wirkmechanismus
Target of Action
Desacetylrifampicin, also known as 25-Desacetyl Rifampicin, primarily targets the DNA-dependent RNA polymerase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA .
Mode of Action
This compound interacts with its target by binding to the β-subunit of the DNA-dependent RNA polymerase . This binding suppresses the synthesis of RNA, thereby inhibiting the growth and replication of the bacteria .
Biochemical Pathways
The action of this compound affects the RNA synthesis pathway in Mycobacterium tuberculosis . By inhibiting the DNA-dependent RNA polymerase, it disrupts the transcription process, leading to a suppression of RNA synthesis and ultimately causing cell death .
Pharmacokinetics
This compound is a metabolite of Rifampicin, produced through the deacetylation process by esterases . The pharmacokinetics of this compound is characterized by a two-compartment model linked to the Rifampicin model . The apparent clearance of this compound is estimated at 95.8 L/h for 70 kg adults . It’s important to note that several factors, including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products, can alter the exposure and/or efficacy of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it disrupts the normal functioning of the bacteria, leading to cell death . This makes this compound an effective agent in the treatment of tuberculosis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the exposure of this compound has considerable inter- and intra-individual variability that could be reduced by administration during fasting . Furthermore, the presence of other diseases or conditions, such as HIV infection or diabetes mellitus, can also impact the pharmacokinetics of this compound .
Zukünftige Richtungen
The pharmacokinetics of Desacetylrifampicin, particularly in the context of co-administration with other drugs, is an active area of research. For instance, a study has evaluated the effects of concomitant efavirenz-based ART and genetic polymorphism on the variability in rifampicin and 25-desacetylrifampicin pharmacokinetics . The results indicated both pre-systemic and systemic induction by efavirenz-based ART affecting rifampicin pharmacokinetics . This could have a clinical impact on rifampicin exposure prior to steady state and may impact the early bactericidal activity in patients on efavirenz-based ART .
Biochemische Analyse
Biochemical Properties
Desacetylrifampicin plays a significant role in biochemical reactions, particularly in the context of its antimicrobial activity. It interacts with several enzymes and proteins, including DNA-dependent RNA polymerase. This compound binds to the β-subunit of this enzyme, inhibiting RNA synthesis and thereby exerting its bactericidal effects . Additionally, this compound is a substrate for the drug efflux pump P-glycoprotein, which influences its distribution and excretion .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of RNA, which is crucial for protein production and cell replication. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s interaction with DNA-dependent RNA polymerase disrupts the transcription process, leading to reduced bacterial proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-subunit of DNA-dependent RNA polymerase, which inhibits the enzyme’s activity and suppresses RNA synthesis . This action is similar to that of rifampicin, although this compound is less potent. The inhibition of RNA synthesis prevents the bacteria from producing essential proteins, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that this compound maintains its antimicrobial properties for a significant period, although its efficacy may decrease with prolonged exposure . Additionally, the stability of this compound can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antimicrobial activity without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert rifampicin to this compound . This metabolite is then further processed by the liver and excreted via bile and urine. The involvement of enzymes such as cytochrome P450 in the metabolism of this compound can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which facilitates its efflux from cells . This interaction with P-glycoprotein affects the localization and accumulation of this compound in different tissues. Additionally, this compound can cross cellular membranes, allowing it to reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antimicrobial effects. The compound’s ability to bind to DNA-dependent RNA polymerase allows it to target bacterial cells effectively . This compound does not appear to undergo significant post-translational modifications that would alter its localization or function.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Desacetylrifampicin wird in erster Linie durch die Biotransformation von Rifampicin hergestellt. Dieser Prozess beinhaltet die enzymatische Deacetylierung von Rifampicin durch Esterasen in der Leber. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung eines physiologischen pH-Werts und einer Temperatur, um die Enzymaktivität zu fördern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet den Einsatz der mikrobiellen Biotransformation. Der filamentöse Pilz Cunninghamella elegans hat sich als effektiv erwiesen, um Rifampicin durch Oxidation, Demethylierung und Mono-Oxidationsreaktionen in this compound umzuwandeln. Dieses Verfahren ist kostengünstig und entspricht den Prinzipien der grünen Chemie .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desacetylrifampicin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von Rifampicin-Chinon führt.
Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen oder Wasserstoff, obwohl sie für this compound weniger verbreitet ist.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was unter bestimmten Bedingungen auftreten kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid unter basischen Bedingungen.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.
Hauptprodukte, die gebildet werden:
Rifampicin-Chinon: Wird durch Oxidation gebildet.
Neuartige Metaboliten: Werden durch mikrobielle Transformation gebildet.
Vergleich Mit ähnlichen Verbindungen
Rifampicin: The parent compound from which desacetylrifampicin is derived.
Rifampicin Quinone: An oxidized form of rifampicin.
3-Formyl-rifampicin: A degradation product of rifampicin.
Comparison: this compound is unique in its formation through enzymatic deacetylation, retaining significant antimicrobial activity. Unlike rifampicin quinone and 3-formyl-rifampicin, this compound is a major active metabolite with a well-defined role in the pharmacokinetics of rifampicin .
Eigenschaften
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTIJOBQNKDR-OACVHIRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16783-99-6 | |
| Record name | 25-Desacetylrifampicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16783-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25-Deacetylrifampicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25-DESACETYLRIFAMPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Desacetylrifampicin exert its antibacterial effect?
A: Like its parent compound Rifampicin, this compound inhibits bacterial DNA-dependent RNA polymerase, specifically targeting the β-subunit. This binding prevents RNA synthesis, halting bacterial growth. []
Q2: How does the pharmacokinetic profile of this compound compare to Rifampicin?
A: this compound generally exhibits a lower plasma concentration and a slightly longer half-life than Rifampicin. Studies in neonates found this compound present in all plasma samples, indicating elimination via both renal and metabolic pathways. [] Research in healthy volunteers showed rapid absorption of both compounds, with peak concentrations reached in under an hour. This compound appeared later in plasma, indicative of its formation through Rifampicin metabolism. []
Q3: Does Rifampicin induce its own metabolism, and how does this affect this compound levels?
A: Yes, Rifampicin is a potent inducer of hepatic microsomal enzymes, leading to self-induction of its metabolism. This results in a shortened half-life for Rifampicin and potentially influences this compound levels. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C41H56N4O11, and its molecular weight is 776.9 g/mol.
Q5: What analytical techniques are commonly employed to measure this compound concentrations?
A: High-Performance Liquid Chromatography (HPLC) is widely used for quantifying this compound in biological samples like plasma and urine. Various HPLC methods have been developed and validated, employing different columns, mobile phases, and detection methods, including UV and mass spectrometry. [, , , , ]
Q6: How do Rifampicin and this compound concentrations in different tissues impact tuberculosis treatment?
A: Adequate drug concentrations at the infection site are crucial for effective tuberculosis treatment. Research has shown that Rifampicin concentrations in spinal tuberculosis lesions are significantly lower in patients with sclerotic bone, suggesting this bone formation hinders drug penetration. [] Additionally, this compound concentrations in the cerebrospinal fluid of children with tuberculous meningitis were found to be lower than plasma concentrations, highlighting the importance of understanding drug distribution to optimize treatment strategies. []
Q7: Are there known mechanisms of resistance to Rifampicin and this compound?
A: Yes, resistance to Rifampicin, and consequently cross-resistance to this compound, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the drug binding site, reducing drug efficacy. [, ]
Q8: Can mutations in the rpoB gene of Mycobacterium tuberculosis affect this compound elimination?
A: While more research is needed, a study investigating the influence of rpoB mutations on this compound elimination in urine found no statistically significant effect. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

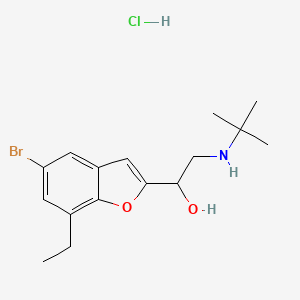
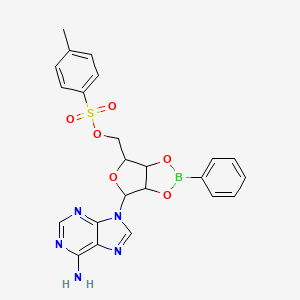
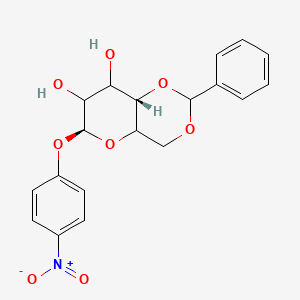
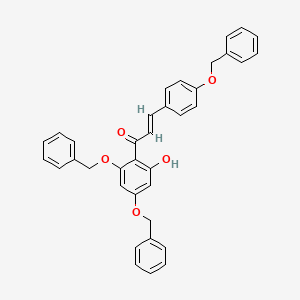
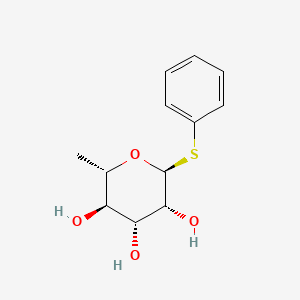
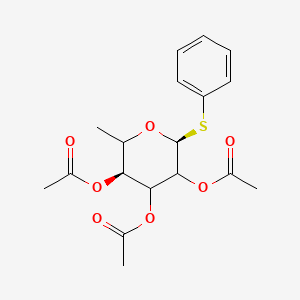

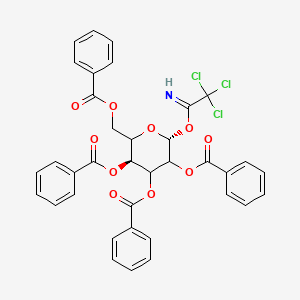

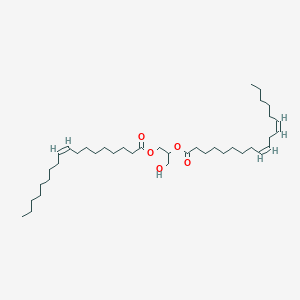
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
